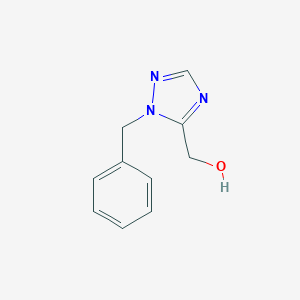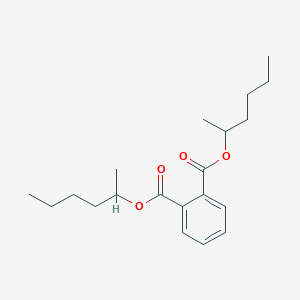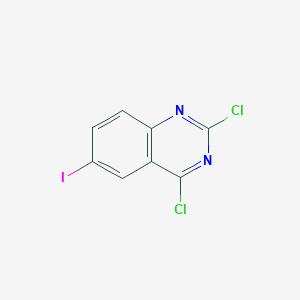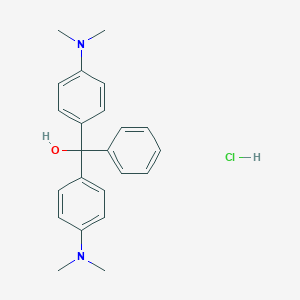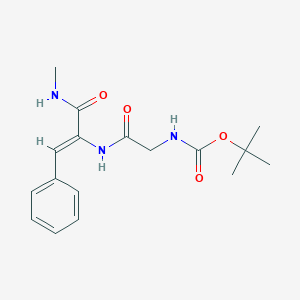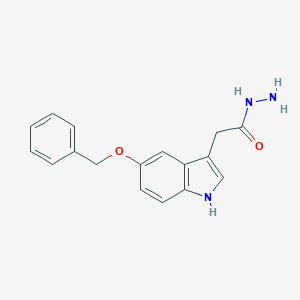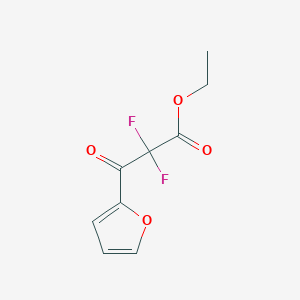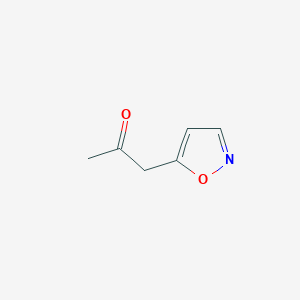
2-Propanone, 1-(5-isoxazolyl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of isoxazole derivatives often involves strategies such as cyclization reactions and modifications of existing isoxazole compounds. For instance, the eco-friendly synthesis of 3,5-disubstituted 1,2-isoxazoles using triethylamine-promoted reactions with hydroxylamine in an eco-friendly solvent demonstrates the variety of methods available for synthesizing isoxazole derivatives (Bassaco et al., 2014). These methodologies may offer a foundation for the synthesis of "2-Propanone, 1-(5-isoxazolyl)-(9CI)" through the appropriate selection of starting materials and reaction conditions.
Molecular Structure AnalysisIsoxazole derivatives often exhibit unique molecular structures that contribute to their chemical reactivity and physical properties. The molecular structure is influenced by the arrangement of the isoxazole ring and substituents attached to it. For example, studies on related compounds highlight the significance of crystallographic and spectroscopic techniques in elucidating the cyclization and molecular structure of isoxazole derivatives (Abdel-Jalil et al., 2015). These techniques could be applied to determine the precise molecular structure of "2-Propanone, 1-(5-isoxazolyl)-(9CI)."
Chemical Reactions and Properties
Isoxazole compounds participate in various chemical reactions, including cycloadditions, substitutions, and transformations that alter their chemical structure and properties. The reactivity of isoxazole rings makes them versatile intermediates in organic synthesis, as demonstrated by the synthesis of novel isoxazole aminoalcohols from corresponding ethanones (Chiarino et al., 1988). Such reactions are relevant to understanding the chemical behavior of "2-Propanone, 1-(5-isoxazolyl)-(9CI)" and its potential reactivity.
Physical Properties Analysis
The physical properties of isoxazole derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure and substituents. These properties are crucial for determining the compound's suitability for specific applications, including materials science and pharmaceuticals. Research on related compounds provides a basis for predicting the physical properties of "2-Propanone, 1-(5-isoxazolyl)-(9CI)" and how they might be influenced by structural modifications.
Chemical Properties Analysis
The chemical properties of isoxazole derivatives, including acidity, basicity, and reactivity towards various reagents, are determined by the electronic structure of the isoxazole ring and the nature of substituents attached to it. Studies on the synthesis and characterization of isoxazole-containing compounds offer insights into their chemical behavior, stability, and potential applications (Memeo et al., 2014).
Applications De Recherche Scientifique
Synthesis of New Derivatives
- New derivatives of 1-isoxazolyl-2-amino-1-ethanol have been synthesized starting from 1-isoxazolylethanones, expanding the range of compounds derived from 2-Propanone, 1-(5-isoxazolyl)-(9CI) (Chiarino et al., 1988).
Application in Semiconductor Manufacturing Process
- In semiconductor manufacturing, 2-propanol and 2-propanone are used for wafer cleaning. An integrated biodegradation system was developed to remove these compounds from wastewater, highlighting an industrial application of 2-Propanone, 1-(5-isoxazolyl)-(9CI) (Hsu et al., 2009).
Production of Renewable Chemicals and Fuels
- Fermented isobutanol, which can be transformed from compounds like 2-Propanone, 1-(5-isoxazolyl)-(9CI), is used as a biofuel or for synthesizing other fuels/chemicals (Taylor et al., 2010).
Development of Pharmaceutical Agents
- Some derivatives of 2-Propanone, 1-(5-isoxazolyl)-(9CI) with appropriate substitutions have shown potential as bronchodilatory agents due to their selectivity towards beta 2 tracheal receptors (Chiarino et al., 1986).
Glycerol Hydrogenolysis
- 2-Propanone derivatives have been explored in the hydrogenolysis of glycerol to 1,2-propanediol, showcasing a chemical conversion application (Gandarias et al., 2011).
Propriétés
IUPAC Name |
1-(1,2-oxazol-5-yl)propan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-5(8)4-6-2-3-7-9-6/h2-3H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTVDRCODKYXJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=NO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,2-Oxazol-5-YL)propan-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

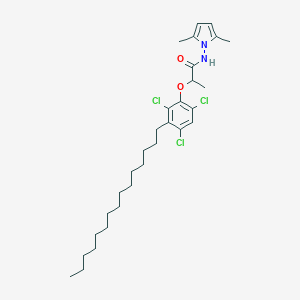
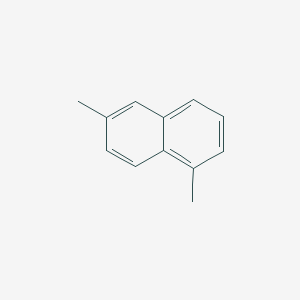
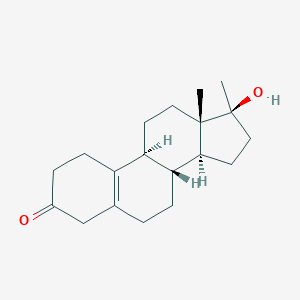
![2-methyl-1H-benzo[d]imidazole-4-carbaldehyde](/img/structure/B47095.png)
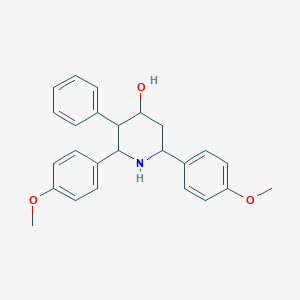
![(8R,9S,13S,14S,17S)-3-methoxy-13,17-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B47101.png)

